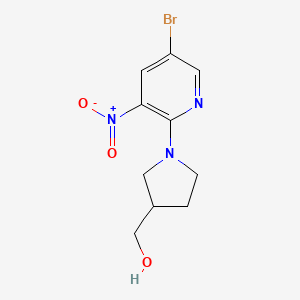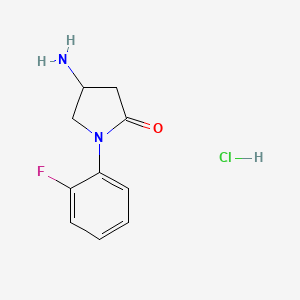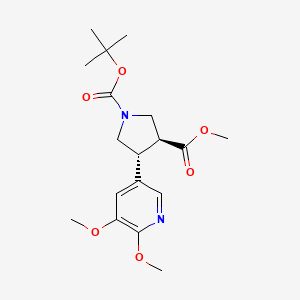
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Overview
Description
This compound is a chemical with the empirical formula C18H26N2O6 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound isCOC(=O)[C@@H]1CN(C[C@H]1c2cnc(OC)c(OC)c2)C(=O)OC(C)(C)C . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The molecular weight of this compound is 366.41 . It is a solid substance .Scientific Research Applications
Asymmetric Synthesis and Biologically Active Compounds
- Sharpless reaction and subsequent processes have been utilized to achieve asymmetric kinetic resolution, leading to the development of optically active compounds. These compounds are used as chiral building blocks in the synthesis of several biologically active natural products, highlighting the compound's utility in creating targeted chemical entities with potential pharmacological activities (Takahata, Banba, Tajima, & Momose, 1991).
Catalysis and Coordination Chemistry
Research has demonstrated the ability to selectively functionalize cluster anionic units using reactions with specific ligands, leading to the formation of neutral and functional hybrid building blocks. Such advancements underline the role of these compounds in facilitating complex chemical transformations and synthesizing new materials with desired properties (Dorson et al., 2009).
The coordination of pyridines to specific metal complexes has been explored, contributing to our understanding of the stereochemical outcomes and ligand effects in transition metal catalysis. These studies offer insights into designing more efficient catalysts for various chemical reactions (Titova et al., 2016).
Synthesis of Pyrrolizidine Alkaloids
- The transannular iodoamination process has been developed as a versatile route for the synthesis of pyrrolizidine alkaloids, demonstrating the compound's utility in creating complex natural products. This method showcases the application of these chemical frameworks in generating diverse and biologically significant molecules (Brock et al., 2013).
Ligand Chemistry for Material Synthesis
- Investigations into the effects of ligand substitution on the selectivity and reactivity of palladium complexes in carbonylation reactions have provided valuable information on tuning the electronic and steric properties of catalysts. These findings are crucial for developing more selective and efficient processes in materials chemistry (D'Amora et al., 2010).
Enantioselective Synthesis
- A practical asymmetric synthesis approach has been described for the production of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This method emphasizes the importance of such compounds in enantioselective synthesis, offering a pathway to high-yield and high-purity chiral pyrrolidines (Chung et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJACAOCQSCIC-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



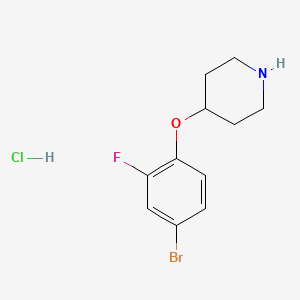
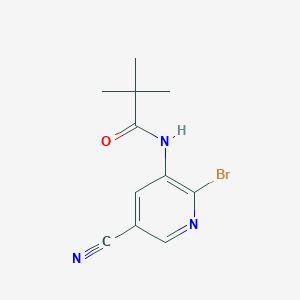
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)
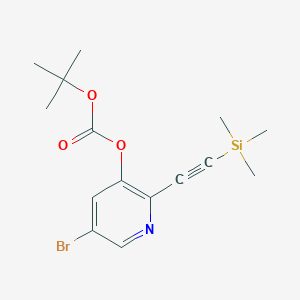
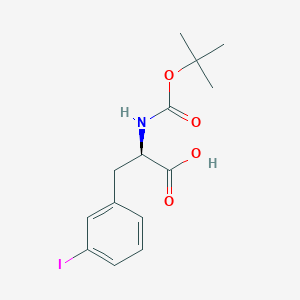
![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)
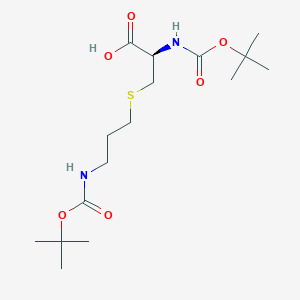
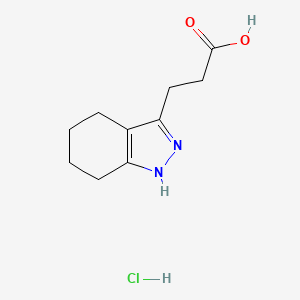
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
